2-Iso-butylcyclopentanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iso-butylcyclopentanone can be synthesized through several methods. One common approach involves the reaction of isobutyraldehyde with cyclopentanone in the presence of a catalyst. The reaction typically occurs in an autoclave under hydrogen pressure at elevated temperatures. For instance, a mixture of isobutyraldehyde and cyclopentanone can be reacted with hydrogen at 140°C under 3.5 MPa hydrogen pressure for several hours to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Iso-butylcyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the isobutyl group or other hydrogen atoms are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2-Iso-butylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving cyclopentanone derivatives.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Iso-butylcyclopentanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes that catalyze oxidation or reduction reactions. The compound’s structure allows it to fit into enzyme active sites, facilitating the conversion of substrates to products. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopentanone: The parent compound without the isobutyl group.
2-Methylcyclopentanone: A similar compound with a methyl group instead of an isobutyl group.
2-Ethylcyclopentanone: A compound with an ethyl group instead of an isobutyl group.
Uniqueness: 2-Iso-butylcyclopentanone is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This structural difference affects its reactivity, boiling point, and solubility compared to other cyclopentanone derivatives. The isobutyl group also influences the compound’s interaction with enzymes and other molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2-methylpropyl)cyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7(2)6-8-4-3-5-9(8)10/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXIPDRLFVWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481139 | |
Record name | 2-Iso-butylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4668-65-9 | |
Record name | 2-Iso-butylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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